Reversible vs. Irreversible LSD1 Inhibition
Lsd1-IN-14 inhibits recombinant LSD1 with an IC50 of 0.89 μM (890 nM) in an enzymatic assay [1]. In direct comparison, the clinical candidate ORY-1001 (iadademstat) exhibits an IC50 < 20 nM [2], and GSK-LSD1 (GSK2879552) has a reported IC50 of 16 nM [3]. Lsd1-IN-14 is therefore approximately 44- to 56-fold less potent at the enzymatic level than these clinical-stage irreversible inhibitors. Note: This comparison is cross-study; head-to-head data under identical assay conditions are not available in the primary literature.
| Evidence Dimension | LSD1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.89 μM (890 nM) |
| Comparator Or Baseline | ORY-1001: <20 nM; GSK-LSD1: 16 nM |
| Quantified Difference | Approximately 44- to 56-fold less potent |
| Conditions | Recombinant LSD1 enzyme assay (cross-study comparison; assay conditions differ) |
Why This Matters
While less potent than clinical candidates, Lsd1-IN-14's sub-micromolar potency remains sufficient for cell-based mechanistic studies and serves as a benchmark scaffold for reversible inhibitor optimization.
- [1] Wang X, Zhang C, Zhang X, et al. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. Bioorganic Chemistry. 2022;121:105699. View Source
- [2] Fang Y, Liao G, Yu B. LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology. 2019;12:129. View Source
- [3] Sacilotto N, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. 2021;4(6):1818-1834. View Source
